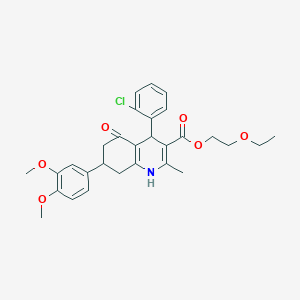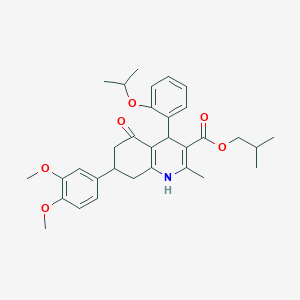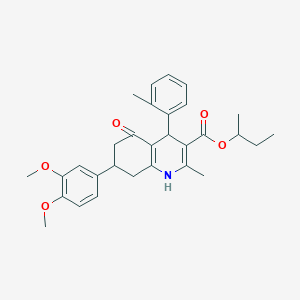![molecular formula C29H24ClN3O2S B418901 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 444156-91-6](/img/structure/B418901.png)
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thienopyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives with varying substituents. Examples include:
- 3-amino-N-(3-chlorophenyl)-4-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-methylphenyl)-4-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties
属性
CAS 编号 |
444156-91-6 |
|---|---|
分子式 |
C29H24ClN3O2S |
分子量 |
514g/mol |
IUPAC 名称 |
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H24ClN3O2S/c1-16-11-13-18(14-12-16)23-15-20(19-7-4-5-10-24(19)35-3)25-26(31)27(36-29(25)33-23)28(34)32-22-9-6-8-21(30)17(22)2/h4-15H,31H2,1-3H3,(H,32,34) |
InChI 键 |
GKXQTUYEQXKNDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















